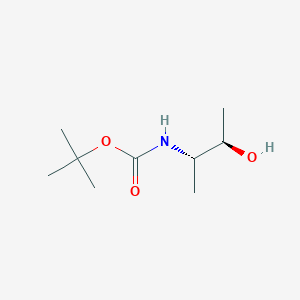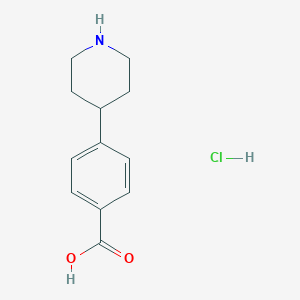![molecular formula C12H14O3 B134698 4-[(3-Methoxyphenyl)methyl]oxolan-2-one CAS No. 187993-26-6](/img/structure/B134698.png)
4-[(3-Methoxyphenyl)methyl]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[(3-Methoxyphenyl)methyl]oxolan-2-one" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with methoxyphenyl groups and oxolane or dioxolane rings, which can provide insights into the chemistry of similar compounds. For instance, the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem, involves treatment with chiral dioxirane, indicating the potential reactivity of oxolane derivatives with oxygen-centered reagents . Additionally, the preparation of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives and their polymerization using boron trifluoride suggests that methoxyphenyl-substituted oxolane derivatives can undergo ring-opening polymerization .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate is achieved through the treatment of methyl (E)-4-methoxycinnamate with chiral dioxirane, followed by a lipase-catalyzed transesterification and continuous dissolution and crystallization for purification . Another synthesis approach for 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters involves a Mannich reaction, methylation, oximation, and conjugation with substituted benzoyl chlorides .
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic techniques. For instance, the structure of 4-oxo-3H-2[N-(p-methoxyphenyl)iminium]6-methyl-8-(p-methoxyphenyl)imidazo[1,2-a]-1,3,5-triazine trifluoroacetate was determined by single-crystal X-ray diffraction, revealing a planar methyl imidazotriazinone ring system with twisted methoxyphenyl and methoxyphenyliminium groups .
Chemical Reactions Analysis
Chemical reactions involving methoxyphenyl-substituted compounds can be complex. The one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid and related compounds in aqueous solution involves radical cations and is influenced by structural effects and pH, with different pathways such as decarboxylation and ring-opening reactions . The polymerization of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives with boron trifluoride suggests electrophilic attack mechanisms on the dioxolane ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl-substituted compounds are diverse. For example, the crystal structure of 4-oxo-3H-2[N-(p-methoxyphenyl)iminium]6-methyl-8-(p-methoxyphenyl)imidazo[1,2-a]-1,3,5-triazine trifluoroacetate shows strong hydrogen bonding, which could influence its solubility and stability . The antioxidant and antimicrobial potential of 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters indicates that these compounds have significant biological activities, which may be related to their chemical structure .
Aplicaciones Científicas De Investigación
Analytical Techniques for Pharmaceutical Products
- Empagliflozin Analysis : Research on Empagliflozin, a drug with a similar methoxyphenyl group, highlights sophisticated analytical techniques for determining anti-diabetic drugs in pharmaceutical products. These methods include spectrophotometry, Ultra-high Performance Liquid Chromatography (UPLC), and High-Performance Liquid Chromatography (HPLC), showcasing the compound's importance in the pharmaceutical industry for quality control and formulation analysis (Danao, 2021).
Environmental Chemistry and Toxicology
- Atmospheric Reactivity of Methoxyphenols : Methoxyphenols, compounds sharing the methoxy group, are studied for their atmospheric reactivity, including reactions with OH and NO3 radicals. These studies are crucial for understanding the environmental impact of biomass burning and the potential formation of secondary organic aerosols (SOAs), which affect air quality and climate (Liu, Chen, & Chen, 2022).
Pharmacological and Therapeutic Potential
- Naringenin Pharmacology : Naringenin is a citrus flavonoid demonstrating a wide range of pharmacological activities, including anti-inflammatory and antioxidant effects. Research suggests its potential therapeutic applications in managing various disorders, underscoring the importance of studying natural product derivatives for drug development (Rani et al., 2016).
Safety And Hazards
Specific safety and hazard information for “4-[(3-Methoxyphenyl)methyl]oxolan-2-one” is not readily available. However, it’s important to handle all chemical compounds with appropriate safety measures.
Direcciones Futuras
The future directions for the study and application of “4-[(3-Methoxyphenyl)methyl]oxolan-2-one” are not clear from the available information. However, given its structural similarity to other compounds of interest, it may have potential in various research fields.
Please note that this analysis is based on the information currently available and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.
Propiedades
IUPAC Name |
4-[(3-methoxyphenyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-4-2-3-9(6-11)5-10-7-12(13)15-8-10/h2-4,6,10H,5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESGCSPEVZMPOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CC(=O)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447239 |
Source


|
| Record name | 4-[(3-Methoxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methoxyphenyl)methyl]oxolan-2-one | |
CAS RN |
187993-26-6 |
Source


|
| Record name | 4-[(3-Methoxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)

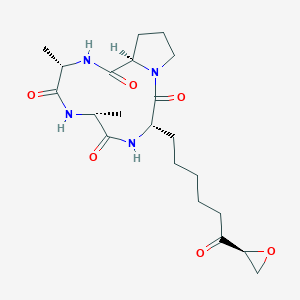
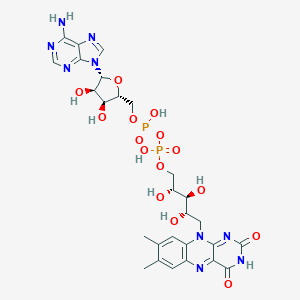
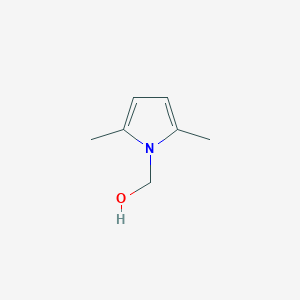
![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)

![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)
